molecular formula C8H9ClN2O2 B8561348 2-chloro-5-methoxy-4-prop-2-enoxypyrimidine

2-chloro-5-methoxy-4-prop-2-enoxypyrimidine

Cat. No.: B8561348
M. Wt: 200.62 g/mol
InChI Key: YMJCARSIGAANCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-methoxy-4-prop-2-enoxypyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methoxy-4-prop-2-enoxypyrimidine typically involves the reaction of 2-chloropyrimidine with appropriate alkoxy and alkenyl reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methoxy-4-prop-2-enoxypyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can produce aldehydes or acids.

Scientific Research Applications

2-chloro-5-methoxy-4-prop-2-enoxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-methoxy-4-prop-2-enoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets can vary based on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxypyrimidine
  • 2-Chloro-5-methoxypyrimidine
  • 2-Chloro-4-(prop-2-en-1-yloxy)pyrimidine

Uniqueness

2-chloro-5-methoxy-4-prop-2-enoxypyrimidine is unique due to the presence of both methoxy and prop-2-en-1-yloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-5-methoxy-4-prop-2-enoxypyrimidine

InChI

InChI=1S/C8H9ClN2O2/c1-3-4-13-7-6(12-2)5-10-8(9)11-7/h3,5H,1,4H2,2H3

InChI Key

YMJCARSIGAANCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1OCC=C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-dichloro-5-methoxypyrimidine (85 g, 475 mmol), and K2CO3 (78.8 g, 570 mmol) in allyl alcohol (320 mL, 4.75 mol) was heated to 70° C. for 5 h before being cooled to r.t. and diluted with DCM, filtered through Celite (DCM wash) and concentrated to give 95.0 g (99.7%) of 2-chloro-5-methoxy-4-(prop-2-en-1-yloxy)pyrimidine. 1H-NMR (CDCl3, 300 MHz) δ 7.85 (s, 1H), 6.09-5.99 (m, 1H), 5.43-5.38 (m, 1H), 5.31-5.27 (m, 1H), 4.91 (m, 2H), 3.87 (s, 3H). MS (ESI) m/z (M+H)+ 201.0.
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
78.8 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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